Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide
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Overview
Description
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and benzylidene hydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide typically involves multiple steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the benzamido intermediate.
Hydrazide Formation: The benzamido intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Benzylidene Hydrazide Formation: Finally, the hydrazide derivative is reacted with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH, and using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the benzylidene hydrazide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory and analgesic agent due to its structural similarity to known pharmacophores.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic and optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: Inhibition of COX enzymes, leading to reduced synthesis of prostaglandins and other inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzoic acid derivatives
- Benzylidene hydrazide derivatives
- Hydroxy and methoxy substituted benzoic acids
Uniqueness
The uniqueness of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
100278-48-6 |
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Molecular Formula |
C25H25N3O7 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-[4-[[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25N3O7/c1-32-20-11-15(5-10-19(20)29)14-26-28-25(31)16-6-8-18(9-7-16)27-24(30)17-12-21(33-2)23(35-4)22(13-17)34-3/h5-14,29H,1-4H3,(H,27,30)(H,28,31)/b26-14+ |
InChI Key |
JGMCOCPQYQQHTR-VULFUBBASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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